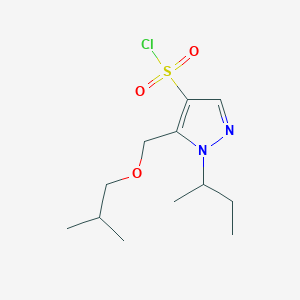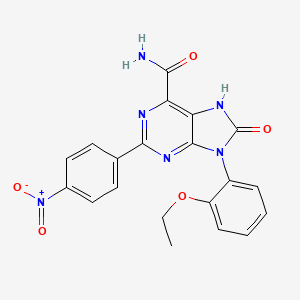![molecular formula C14H14N2O3 B2785836 Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 937600-15-2](/img/structure/B2785836.png)
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is a synthetic organic compound with the molecular formula C({14})H({14})N({2})O({3}). This compound features a unique isoxazole ring fused to a pyridine ring, with two cyclopropyl groups attached at positions 3 and 6. The presence of these cyclopropyl groups imparts significant steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.
-
Cyclopropyl Group Introduction: : The cyclopropyl groups are introduced via cyclopropanation reactions. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper complexes.
-
Pyridine Ring Construction: : The pyridine ring is typically constructed through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
-
Esterification: : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the scalability of each step. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanone derivatives.
-
Reduction: : Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
-
Industry: : It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit or modulate the activity of these targets. The cyclopropyl groups and the isoxazole ring play crucial roles in these interactions, providing both steric and electronic effects that enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 3,6-dicyclopropylisoxazole-4-carboxylate: Similar structure but lacks the pyridine ring.
Methyl 3,6-dicyclopropylpyridine-4-carboxylate: Similar structure but lacks the isoxazole ring.
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-5-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to the combination of the isoxazole and pyridine rings, along with the sterically hindered cyclopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
methyl 3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)9-6-10(7-2-3-7)15-13-11(9)12(16-19-13)8-4-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXSUBYONRWCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
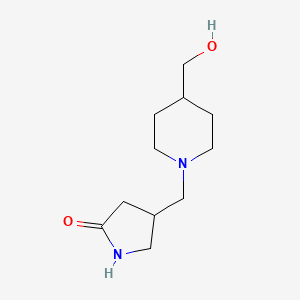
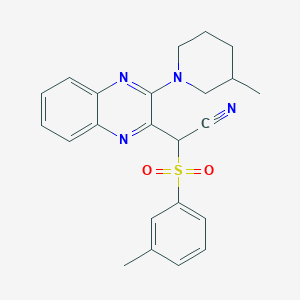
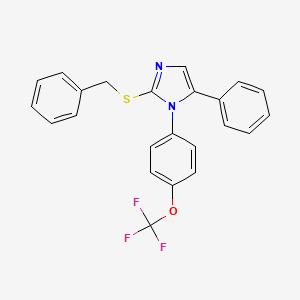
![5-bromo-N-[4-(methylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2785757.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)
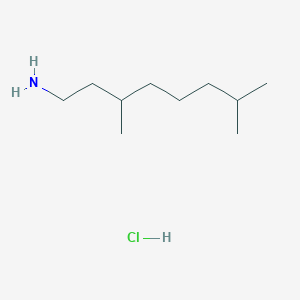
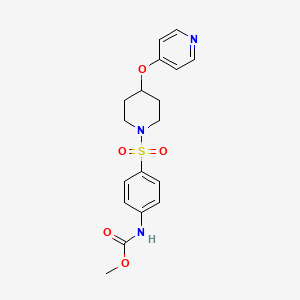

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
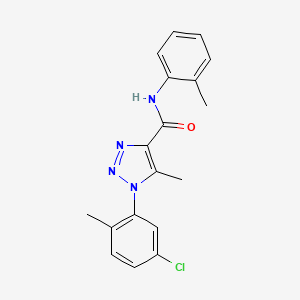
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)
